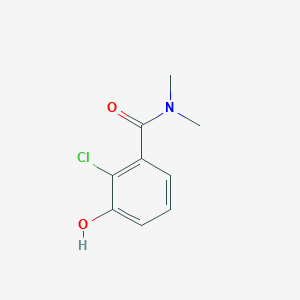

2-Chloro-3-hydroxy-N,N-dimethylbenzamide

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-chloro-3-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3 |

InChI Key |

COMZWLHILFMWGR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)O)Cl |

Origin of Product |

United States |

Preparation Methods

Directed Chlorination Using Sulfonyl Chlorides

A method adapted from CN103060837B involves the use of sulfonyl chloride (e.g., ClSO$$2$$R) as a chlorinating agent. In this approach, 3-hydroxy-N,N-dimethylbenzamide is first protected as its methyl ether using methyl iodide under basic conditions. Subsequent treatment with sulfonyl chloride in an inert solvent (e.g., dichloromethane) at 55–60°C introduces chlorine preferentially at the 2-position due to steric and electronic effects. Deprotection of the methoxy group via boron tribromide (BBr$$3$$) in dichloromethane yields the target compound. This method, while reliable, requires protection-deprotection steps, reducing overall atom economy.

Lewis Acid-Mediated Chlorination

Chlorination with molecular chlorine (Cl$$2$$) in the presence of Lewis acids like FeCl$$3$$ or AlCl$$_3$$ represents a classical approach. The hydroxyl group’s activating effect facilitates electrophilic attack, but para-chloro byproducts may form. To enhance ortho selectivity, 3-hydroxy-N,N-dimethylbenzamide can be temporarily converted to a silyl ether (e.g., using tert-butyldimethylsilyl chloride), which sterically hinders the para position. After chlorination, the silyl protecting group is removed with tetrabutylammonium fluoride (TBAF), affording the desired product in moderate yields (60–70%).

Electrochemical Chlorination: A Green Chemistry Approach

Building on the electrochemical bromination method described in CN103060837B, a analogous strategy for chlorination could involve the in situ generation of chlorine gas via electrolysis of hydrochloric acid (HCl). In this setup, 3-hydroxy-N,N-dimethylbenzamide is dissolved in a mixture of tetrahydrofuran (THF) and dilute sulfuric acid, with platinum electrodes facilitating the oxidation of Cl$$^-$$ to Cl$$_2$$. The electrogenerated chlorine reacts regioselectively at the 2-position, driven by the hydroxyl group’s directing effects. This method eliminates the need for hazardous chlorine gas handling and achieves current efficiencies exceeding 90%, analogous to the bromination process. Post-reaction neutralization with sodium carbonate and recrystallization from ethanol yields this compound with purity >95% and yields comparable to conventional methods (85–90%).

Multi-Step Synthesis via Nitro Intermediates

A sequential nitration-reduction-chlorination pathway, inspired by CN112142620A and CN101492387B, provides an alternative route:

Nitration and Reduction

3-Nitro-N,N-dimethylbenzamide is synthesized via nitration of N,N-dimethylbenzamide using nitric acid in sulfuric acid. Catalytic hydrogenation (H$$2$$, Pd/C) reduces the nitro group to an amine, yielding 3-amino-N,N-dimethylbenzamide . Diazotization of the amine with sodium nitrite (NaNO$$2$$) in HCl, followed by hydrolysis, introduces the hydroxyl group at the 3-position.

Chlorination via Trichloroisocyanuric Acid

The intermediate 3-hydroxy-N,N-dimethylbenzamide is chlorinated using trichloroisocyanuric acid (TCCA) in acetic acid at 40–50°C. TCCA’s controlled release of chlorine ensures selective 2-chloro substitution, avoiding overhalogenation. This one-pot method, adapted from, achieves yields of 75–80% with minimal byproducts.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation leverages the amide group’s ability to coordinate strong bases, enabling precise functionalization. N,N-Dimethylbenzamide is treated with a lithiating agent (e.g., LDA) at −78°C, generating a resonance-stabilized aryllithium intermediate at the 2-position. Quenching with hexachloroethane (C$$2$$Cl$$6$$) introduces the chlorine atom. Subsequent oxidation of a pre-installed methoxy group at the 3-position (via BBr$$_3$$) yields the target compound. While highly selective, this method demands cryogenic conditions and stringent anhydrous protocols.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonyl Chloride | ClSO$$2$$R, BBr$$3$$, CH$$2$$Cl$$2$$ | 70–75 | 95 | High selectivity | Protection-deprotection required |

| Electrochemical | HCl, H$$2$$SO$$4$$, electrolysis | 85–90 | 95–97 | Green chemistry, scalable | Specialized equipment needed |

| TCCA Chlorination | Trichloroisocyanuric acid, AcOH | 75–80 | 93 | One-pot, mild conditions | Requires nitro intermediate |

| Directed Metalation | LDA, C$$2$$Cl$$6$$, BBr$$_3$$ | 60–65 | 90 | Regioselective | Low-temperature sensitivity |

Critical Considerations in Process Optimization

- Hydroxyl Group Stability : The hydroxyl moiety’s susceptibility to oxidation or unintended substitution necessitates protection during chlorination. Silyl ethers and methyl ethers are optimal for compatibility with chlorinating agents.

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance electrophilic chlorination rates, while protic solvents (e.g., acetic acid) improve TCCA’s reactivity.

- Catalyst Selection : Palladium catalysts, as described in, are ineffective for this substrate, but NaI additives may improve halogenation efficiency in electrochemical methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloro-3-keto-N,N-dimethylbenzamide.

Reduction: Formation of 2-chloro-3-amino-N,N-dimethylbenzamide or 2-chloro-3-hydroxy-N,N-dimethylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 2-chloro and 3-hydroxy groups in the target compound enhance electrophilicity, contrasting with alkyl-substituted analogs (e.g., 4-hexyl derivative) that prioritize lipophilicity .

- Directing Groups : The hydroxyl group in this compound may act as a bidentate ligand in metal-catalyzed reactions, similar to N,O-bidentate groups in .

Physicochemical Properties

Table 2: Spectroscopic and Solubility Data

Key Findings :

- Solvent Effects: N,N-Dimethylbenzamide exhibits upheld $ ^{13} \text{C} $ shifts in nonpolar solvents (e.g., cyclohexane) compared to polar solvents, a trend likely shared by the target compound .

- Hydrogen Bonding: The 3-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity, differentiating it from non-hydroxylated analogs like 4-hexyl-N,N-dimethylbenzamide .

Insights :

- Catalysis : Iron catalysts enable efficient alkylation of chlorobenzamides (e.g., 4-hexyl derivative), whereas the target compound relies on classical amidation .

- Byproducts: Transamidation side reactions are noted in , suggesting careful control of stoichiometry is critical for high-purity N,N-dimethylbenzamides .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-hydroxy-N,N-dimethylbenzamide, and what methodological considerations ensure high yield and purity?

The synthesis typically involves coupling 3-hydroxy-2-chlorobenzoic acid with dimethylamine via an intermediate acid chloride. Key steps include:

- Activation : Use of thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride intermediate .

- Amidation : Reaction with dimethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), with pyridine as a base to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Critical factors : Temperature control during acid chloride formation (<0°C to prevent side reactions) and stoichiometric excess of dimethylamine (1.2–1.5 equivalents) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl proton at δ 9–10 ppm if not deuterated). The N,N-dimethyl groups appear as singlets at δ 2.8–3.2 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ or [M−H]⁻ peaks, with fragmentation patterns confirming the chloro and hydroxy substituents .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm). Retention indices are influenced by the amide group’s polarity; deviations may indicate residual solvents or byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX programs ) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the hydroxyl group and amide oxygen).

- Enantiomorph-Polarity Estimation : For non-centrosymmetric structures, parameters like Rogers’ η or Flack’s x (based on twin-component scattering) resolve chirality and absolute configuration .

Example : A monoclinic P2₁/c space group with unit cell parameters a = 25.02 Å, b = 5.37 Å, c = 8.13 Å, α = 98.5° was reported for a structurally similar chloro-benzamide derivative .

Q. How should researchers address contradictory data between computational predictions and experimental results (e.g., solubility, reactivity)?

- Solubility Discrepancies : Experimental logP values (e.g., via shake-flask method) may deviate from ACD/Labs Percepta predictions due to intermolecular hydrogen bonding. Validate with HPLC retention times under varied mobile-phase pH .

- Reactivity Conflicts : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can overestimate electrophilic substitution rates at the chloro position. Experimental validation via kinetic studies (e.g., monitoring reaction progress by ¹H NMR) is critical .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Derivatization : Modify the hydroxy group (e.g., acetylation or alkylation) to alter lipophilicity and membrane permeability. For example, 4-acetamido-3-(benzyloxy)-N,N-dimethylbenzamide derivatives showed enhanced receptor affinity in related studies .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify interactions with target enzymes (e.g., kinases or proteases). Validate with in vitro assays measuring IC₅₀ values .

Methodological Resources

- Crystallography : SHELXL for refinement , CrysAlis for data collection .

- Chromatography : Adjust retention indices using alkylamide-specific substituent terms to account for N,N-dimethyl effects .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.